N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a synthetic compound that features both indole and benzofuran moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Benzofuran derivatives also exhibit significant pharmacological activities, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling of Indole and Benzofuran Moieties: The final step involves coupling the indole and benzofuran moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The benzofuran moiety can also interact with biological targets, contributing to the compound’s overall pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is unique due to the presence of the chloro substituent on the indole ring, which can significantly influence its biological activity and chemical reactivity compared to other halogenated derivatives .
Properties
Molecular Formula |
C21H21ClN2O2 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide |
InChI |
InChI=1S/C21H21ClN2O2/c22-17-3-4-19-18(12-17)16(13-24-19)7-9-23-21(25)6-2-14-1-5-20-15(11-14)8-10-26-20/h1,3-5,11-13,24H,2,6-10H2,(H,23,25) |
InChI Key |
ZRALMIJYLSXZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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